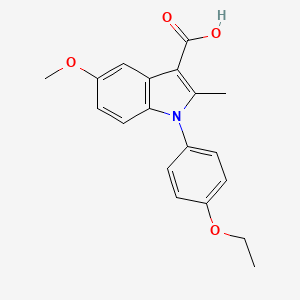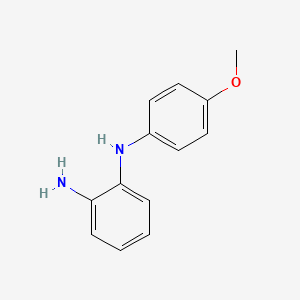
1,2-Benzenediamine, N1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediamine, N1-(4-methoxyphenyl)- is an organic compound with the molecular formula C13H14N2O. It is a derivative of benzene-1,2-diamine, where one of the hydrogen atoms is replaced by a 4-methoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N1-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents. For instance, irradiation in DMF containing 0.5 M hydrochloric acid provides N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
Industrial Production Methods
Industrial production methods for 1,2-Benzenediamine, N1-(4-methoxyphenyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediamine, N1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, DMF, and various oxidizing and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Benzenediamine, N1-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds, including benzimidazole derivatives.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor for certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediamine, N1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for certain enzymes by binding to their active sites and preventing their normal function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,2-Benzenediamine, N1-(4-methoxyphenyl)- include:
- N-phenylbenzene-1,2-diamine
- N-(4-methylphenyl)benzene-1,2-diamine
- N-(4-chlorophenyl)benzene-1,2-diamine
Uniqueness
1,2-Benzenediamine, N1-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and provides specific advantages in certain applications.
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-N-(4-methoxyphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2O/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 |
Clé InChI |
MMJRINZEHFQMLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


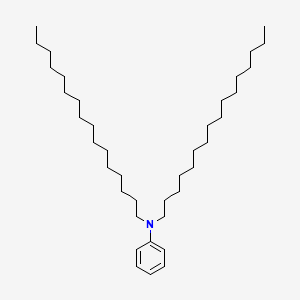
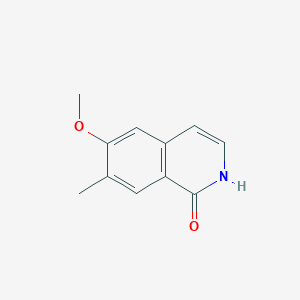
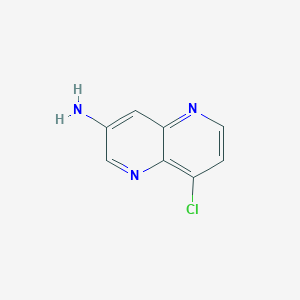
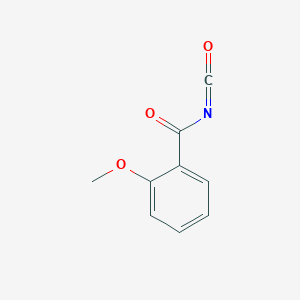
![1-[4-(Methylsulfanyl)phenyl]propan-2-one](/img/structure/B8802862.png)
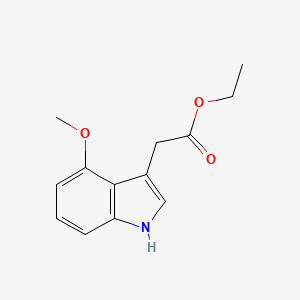
![5-Bromo-1-tosyl-1,2-dihydropyrrolo[2,3-b]pyridin-3-one](/img/structure/B8802873.png)
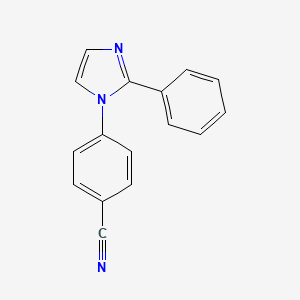
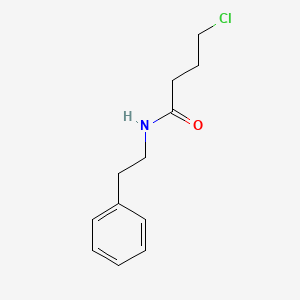
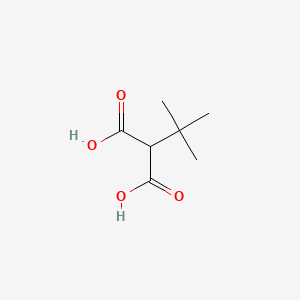
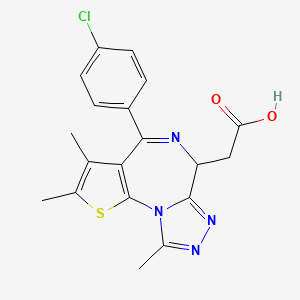
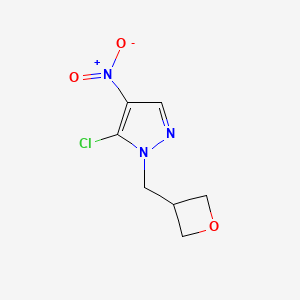
![6,7,8,9-Tetrahydrobenzo[4,5]thieno[2,3-d]pyridazin-4(3H)-one](/img/structure/B8802904.png)
